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Compound of Interest

Compound Name: AF 430 amine

Cat. No.: B12371976

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of
AF 430 amine and its derivatives in immunofluorescence staining. AF 430 is a yellow-green
fluorescent dye known for its high photostability and broad pH stability, making it a versatile tool
for cellular imaging and flow cytometry.

Introduction to AF 430 Fluorophore

AF 430 is a coumarin-based dye that offers a unique spectral profile, with an excitation
maximum in the violet range and an emission maximum in the yellow-green region of the
spectrum.[1] This large Stokes shift of approximately 112 nm is advantageous for multicolor
imaging applications, as it helps to reduce spectral crosstalk between different fluorophores.[1]
The dye's fluorescence is stable over a wide pH range (pH 4-10), which is beneficial for
staining protocols that may involve buffers with varying pH.[2][3][4][5] Furthermore, its high
photostability makes it well-suited for demanding imaging techniques such as confocal
microscopy.[1][2][3]

For immunofluorescence applications, AF 430 is typically used in an amine-reactive form, such
as an N-hydroxysuccinimidyl (NHS) ester. This form readily reacts with primary amines on
proteins, such as antibodies, to form stable covalent bonds. This document will focus on the
use of AF 430 NHS ester for antibody conjugation and subsequent immunofluorescence
staining.
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Quantitative Data

The following table summarizes the key spectral and physical properties of the AF 430

fluorophore.

Property Value Reference
Excitation Maximum 430 nm [2]
Emission Maximum 542 nm [2]

Molar Extinction Coefficient (g) 15,955 L-mol~t-cm~1 [2]
Fluorescence Quantum Yield 0.23 [2]

Stokes Shift 112 nm [1]

Optimal pH Range 4-10 [21[31[41[5]

Experimental Protocols
Protocol 1: Conjugation of AF 430 NHS Ester to
Antibodies

This protocol describes the conjugation of an amine-reactive AF 430 dye to a primary or
secondary antibody. The most common amine-reactive form is the N-hydroxysuccinimidyl
(NHS) ester.

Materials:

Purified antibody (at least 2 mg/mL for optimal results)[6]

AF 430 NHS Ester (Succinimidyl Ester)

Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

Purification column (e.g., gel filtration column)
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» Storage Buffer: Phosphate-buffered saline (PBS) with a protein stabilizer (e.g., BSA) and a
preservative (e.g., sodium azide)

Procedure:
e Antibody Preparation:

o Dialyze the antibody against PBS to remove any amine-containing buffers (like Tris) or
stabilizers that could interfere with the conjugation reaction.

o Adjust the antibody concentration to at least 2 mg/mL in the reaction buffer.
e AF 430 NHS Ester Preparation:

o Dissolve the AF 430 NHS ester in a small amount of anhydrous DMF or DMSO to create a
stock solution.

e Conjugation Reaction:

o Itis recommended to test three different molar ratios of dye to protein to determine the
optimal degree of labeling.[6] A common starting point for IgG antibodies is a 10:1 molar
ratio of dye to antibody.

o Slowly add the calculated amount of the AF 430 NHS ester stock solution to the antibody
solution while gently vortexing.

o Incubate the reaction for 1 hour at room temperature, protected from light.[6]
 Purification of the Conjugate:

o Remove unconjugated dye by passing the reaction mixture through a gel filtration column
equilibrated with your desired storage buffer.

o Collect the fractions containing the labeled antibody. The labeled antibody will be in the
first colored fractions to elute.

o Storage:
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o Store the purified AF 430-conjugated antibody at 4°C, protected from light. For long-term
storage, it can be stored at -20°C.
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Protocol 2: Immunofluorescence Staining of Cells

This protocol provides a general procedure for immunofluorescently staining fixed and
permeabilized cells using an AF 430-conjugated antibody.

Materials:

e Cells grown on coverslips or in a multi-well plate

o Phosphate-buffered saline (PBS)

» Fixation Buffer: 4% paraformaldehyde in PBS

o Permeabilization Buffer: 0.1% Triton X-100 in PBS
e Blocking Buffer: 1% BSA in PBS

o AF 430-conjugated primary or secondary antibody

e Nuclear counterstain (e.g., DAPI) (optional)
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e Antifade mounting medium

Procedure:

o Cell Fixation:
o Rinse the cells twice with PBS.
o Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[7]
o Rinse the cells three times with PBS for 5 minutes each.

o Permeabilization (for intracellular targets):

o If your target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS
for 10 minutes at room temperature.

o Rinse the cells three times with PBS for 5 minutes each.
» Blocking:

o Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60
minutes at room temperature.

e Primary/Secondary Antibody Incubation:

o Direct Immunofluorescence: If using a directly conjugated primary antibody, dilute the AF
430-conjugated primary antibody in blocking buffer and incubate with the cells for 1-2
hours at room temperature or overnight at 4°C, protected from light.

o Indirect Immunofluorescence: If using an unconjugated primary antibody, incubate the
cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature
or overnight at 4°C. Then, wash the cells three times with PBS for 5 minutes each.
Following the washes, incubate with the AF 430-conjugated secondary antibody diluted in
blocking buffer for 1 hour at room temperature, protected from light.

o From this step onwards, all steps should be performed in the dark to prevent
photobleaching of the fluorophore.
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Washing:

o Wash the cells three times with PBS for 5 minutes each to remove any unbound antibody.

Counterstaining (Optional):

o If desired, incubate the cells with a nuclear counterstain like DAPI according to the
manufacturer's instructions.

o Rinse the cells twice with PBS.

Mounting:

o Mount the coverslips onto microscope slides using an antifade mounting medium.

o Seal the edges of the coverslip with nail polish or a commercial sealant.

Imaging:

o Image the stained cells using a fluorescence microscope equipped with appropriate filters
for the AF 430 fluorophore (Excitation: ~430 nm, Emission: ~542 nm).
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Troubleshooting

Problem

Possible Cause

Suggested Solution

No or weak signal

Inefficient antibody conjugation

Optimize the dye-to-protein

ratio during conjugation.

Low antibody concentration

Increase the concentration of
the primary or secondary
antibody.

Incompatible

fixation/permeabilization

Test different fixation (e.g.,
methanol) or permeabilization

methods.

High background

Insufficient blocking

Increase the blocking time or

try a different blocking agent.

Antibody concentration too
high

Titrate the antibody to
determine the optimal

concentration.

Inadequate washing

Increase the number and

duration of wash steps.

Photobleaching

Excessive exposure to

excitation light

Minimize light exposure and
use an antifade mounting

medium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[thermofisher.com]

e 5. Invitrogen Ester Alexa Fluor 430 NHS (ester succinimidyle) 5 mg | Buy Online |
Invitrogen™ | Fisher Scientific [fishersci.fr]

e 6. Invitrogen Alexa Fluor 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online |
Invitrogen™ | Fisher Scientific [fishersci.at]

e 7. biotium.com [biotium.com]

 To cite this document: BenchChem. [AF 430 Amine: Application Notes and Protocols for
Immunofluorescence Staining]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371976#af-430-amine-for-immunofluorescence-
staining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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